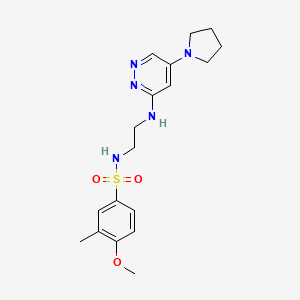
4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrolidine derivatives are generally stable under normal conditions .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Benzenesulfonamide derivatives, including compounds similar to "4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide", have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms. Such features are essential for effective cancer treatment using light-activated compounds to generate reactive oxygen species that can destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Applications
Some benzenesulfonamide compounds have been demonstrated to act as efficient and selective catalysts in alcohol oxidation processes. The structural features of these compounds, including their benzenesulfonamide moiety, contribute to their catalytic activity, enabling the selective oxidation of alcohols under specific conditions. This catalytic property is significant for various chemical synthesis processes and industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial and Antitumor Activities
Benzenesulfonamide derivatives have been explored for their antimicrobial and antitumor activities. These compounds have shown efficacy against various bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, some derivatives exhibit significant antitumor activity, suggesting their application in cancer therapy. The structural diversity and modification of the benzenesulfonamide scaffold allow for the tuning of biological activities, making these compounds versatile in drug development (Sarvaiya, Gulati, & Patel, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-11-16(5-6-17(14)26-2)27(24,25)21-8-7-19-18-12-15(13-20-22-18)23-9-3-4-10-23/h5-6,11-13,21H,3-4,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFHDHDQUFTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

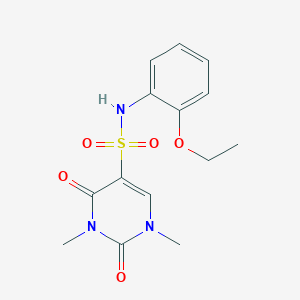
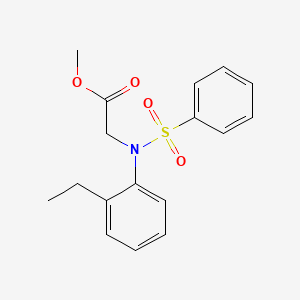
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
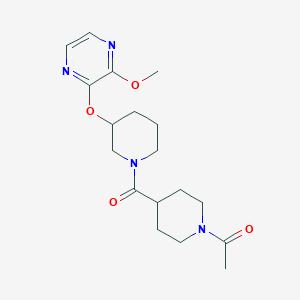

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
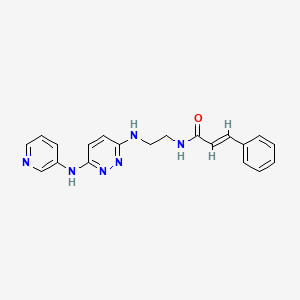
![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)


![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)